molecular formula C₆₇H₁₀₃NO₁₉ B1144889 Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) CAS No. 1401284-72-7

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)

Cat. No. B1144889
CAS RN: 1401284-72-7
M. Wt: 1226.53
InChI Key:
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Description

Introduction Rapamycin, a novel, naturally occurring substance with potent antibiotic, cytotoxic, and immunosuppressive activity, was isolated from Streptomyces hygroscopicus found in an Easter Island soil sample. Its synthesis presents a formidable challenge due to its 31-membered ring, plethora of asymmetric and geometrical centers, and sensitive functionality (Nicolaou et al., 1993).

Synthesis Analysis The total synthesis of rapamycin involves constructing it from a fully functionalized acyclic precursor via a "stitching-cyclization" process. This innovative approach was designed to avoid instability problems, deprotection steps, and late-stage oxidation state adjustments, presenting a direct approach to rapamycin synthesis (Nicolaou et al., 1993).

Molecular Structure Analysis Rapamycin's complex molecular structure includes a 31-membered lactone ring, multiple chiral centers, and a triene moiety, making its synthesis particularly challenging. The molecule's structure is essential for its biological activity, requiring precise synthesis and structural confirmation techniques (Nicolaou et al., 1993).

Chemical Reactions and Properties Rapamycin undergoes several key chemical reactions during its synthesis, including coupling-cyclization reactions facilitated by enedistannane. These reactions are critical for forming the molecule's large ring structure and integrating its complex functionality (Nicolaou et al., 1993).

Physical Properties Analysis While the physical properties of "Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)" specifically are not detailed, rapamycin's physical properties, such as solubility and stability, are influenced by its molecular structure and are critical for its application and formulation (Ricciutelli et al., 2006).

Chemical Properties Analysis Rapamycin's chemical properties, including its reactivity and stability in various solvents, are essential for its use in pharmaceutical formulations. Studies have shown that rapamycin's chemical stability in volatile organic solvents is critical for applications such as stent impregnation, highlighting the importance of understanding these properties (Ricciutelli et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of rapamycin derivatives, such as temsirolimus, involves complex organic synthesis methods. For instance, a lipase-catalyzed process has been developed for the green synthesis of temsirolimus, demonstrating an environmentally friendly and efficient method to synthesize this rapamycin derivative with high yield and regioselectivity (Xin Ju et al., 2015). This enzymatic process represents a significant advancement in the synthesis of rapamycin derivatives, offering a scalable and less toxic alternative to traditional chemical synthesis methods.

Biotechnological Production

The generation of high-yield rapamycin-producing strains via metabolic pathway-based mutagenesis and bioprocess optimization is a significant area of research. Techniques such as UV mutagenesis and fermentation optimization have been employed to enhance the production levels of rapamycin, achieving titers that make industrial-scale production feasible (Xiangcheng Zhu et al., 2010). This work not only provides insights into the metabolic engineering of Streptomyces hygroscopicus for increased rapamycin production but also highlights the potential for applying these strategies to other microbial natural products.

Pharmacological Applications Beyond Clinical Use

The pharmacological applications of rapamycin extend beyond its well-known immunosuppressive effects. Research has explored its potential in treating bone tumors, showing that rapamycin and its derivatives can inhibit tumor cell growth and affect bone remodeling, suggesting a multifaceted approach to treating bone-related diseases (B. Ory et al., 2007). Additionally, rapamycin has been investigated for its anti-aging properties, with studies suggesting its ability to extend healthy lifespan and potentially impact Medicare sustainability by delaying age-related diseases (M. Blagosklonny, 2012).

Cellular and Molecular Biology

On a cellular level, rapamycin has been shown to induce autophagy, playing a crucial role in cellular homeostasis and longevity. Its ability to stimulate macroautophagy and extend chronological life span in yeast models highlights the fundamental biological processes influenced by rapamycin, with implications for understanding aging and degenerative diseases (A. Alvers et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves the modification of the parent compound, rapamycin, by esterification with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. The esterification is carried out at positions 31 and 42 of the rapamycin molecule, resulting in the formation of the final product.", "Starting Materials": [ "Rapamycin", "2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Chloroform", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Rapamycin is dissolved in DMF and treated with DCC and DMAP to activate the carboxylic acid groups at positions 31 and 42.", "2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is dissolved in DMF and added to the reaction mixture.", "The reaction mixture is stirred at room temperature for several hours to allow for esterification to occur.", "The reaction mixture is then poured into a mixture of chloroform and methanol to precipitate the product.", "The product is collected by filtration and washed with chloroform and methanol.", "The crude product is dissolved in diethyl ether and washed with a solution of sodium bicarbonate to remove any remaining acid impurities.", "The product is then dried and purified by column chromatography to yield the final product, Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)." ] }

CAS RN

1401284-72-7

Product Name

Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)

Molecular Formula

C₆₇H₁₀₃NO₁₉

Molecular Weight

1226.53

Origin of Product

United States

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